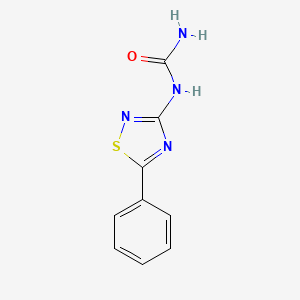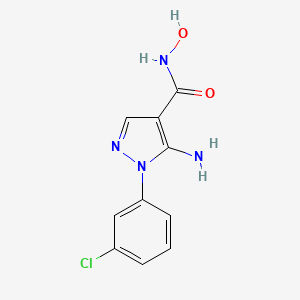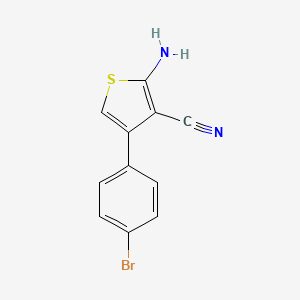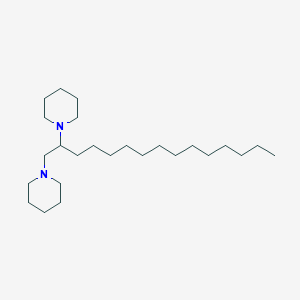![molecular formula C16H14N2O4 B14400814 Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate CAS No. 89645-37-4](/img/structure/B14400814.png)
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of an acetyloxy group and a cyano group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate, can be achieved through several methods. One common approach involves the use of 2-(pyridin-2-yl)acetonitrile and selenium dioxide . Another method includes the Pd-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile derivatives and propargyl carbonates . These reactions typically require specific conditions such as the presence of a phosphine ligand to ensure regioselectivity.
Industrial Production Methods
Industrial production of indolizines often involves large-scale synthesis using transition metal-catalyzed reactions. The use of oxidative coupling and other advanced methodologies has been explored to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acetyloxy group.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The indolizine core can interact with enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways . The presence of the acetyloxy and cyano groups can further influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Indole: A structurally related compound with a fused pyrrole and benzene ring.
Pyrrole: A simpler heterocyclic compound with a single five-membered ring.
Pyridine: A six-membered nitrogen-containing heterocycle.
Uniqueness
Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups and the indolizine core. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler indole, pyrrole, or pyridine derivatives .
Propiedades
Número CAS |
89645-37-4 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
ethyl 3-(2-acetyloxyindolizin-3-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H14N2O4/c1-3-21-16(20)12(10-17)8-14-15(22-11(2)19)9-13-6-4-5-7-18(13)14/h4-9H,3H2,1-2H3 |
Clave InChI |
YVNMAMVRSRWDIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(C=C2N1C=CC=C2)OC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)



![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)


acetic acid](/img/structure/B14400810.png)
